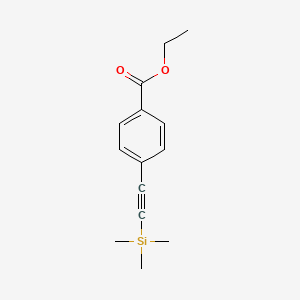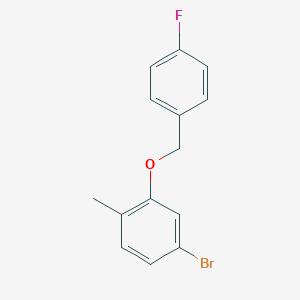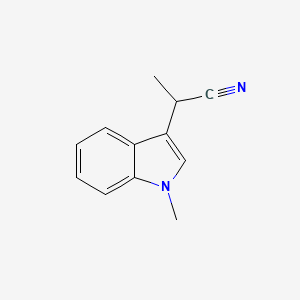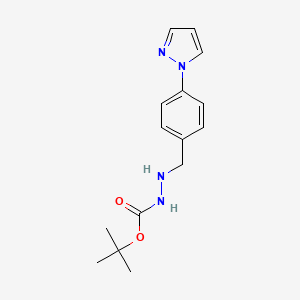
3-Bromo-2,6-difluorophenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Bromo-2,6-difluorophenylboronic acid pinacol ester” is a chemical compound with the CAS Number: 2121513-51-5 . It has a molecular weight of 318.95 . This compound is a valuable building block in organic synthesis .
Synthesis Analysis
Protodeboronation of alkyl boronic esters, including “3-Bromo-2,6-difluorophenylboronic acid pinacol ester”, has been reported using a radical approach . This approach allows for formal anti-Markovnikov alkene hydromethylation . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
Molecular Structure Analysis
The IUPAC name of this compound is 2-(3-bromo-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The InChI Code is 1S/C12H14BBrF2O2/c1-11(2)12(3,4)18-13(17-11)9-8(15)6-5-7(14)10(9)16/h5-6H,1-4H3 .
Chemical Reactions Analysis
Pinacol boronic esters, such as “3-Bromo-2,6-difluorophenylboronic acid pinacol ester”, are highly valuable building blocks in organic synthesis . They can be converted into a broad range of functional groups . Protodeboronation of these esters is not well developed .
Scientific Research Applications
Organic Synthesis
Pinacol boronic esters, including “3-Bromo-2,6-difluorophenylboronic acid pinacol ester”, are highly valuable building blocks in organic synthesis . They are usually bench stable, easy to purify, and often commercially available .
Protodeboronation
Protodeboronation of pinacol boronic esters is a significant process in organic synthesis . This process has been applied to methoxy protected (−)-Δ8-THC and cholesterol .
Anti-Markovnikov Hydromethylation of Alkenes
The compound can be used in the formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . This process has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Suzuki–Miyaura Coupling
One of the most important applications of organoboron compounds is the Suzuki–Miyaura coupling . This process involves the cross-coupling of organoboron compounds with organic halides or pseudohalides .
Preparation of Sulfinamide Derivatives
Phenylboronic acid pinacol ester can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .
Development of Kinase Inhibitors
Studies have explored the use of similar compounds in the development of inhibitors for kinases, a class of enzymes involved in cellular signaling pathways. Kinase inhibitors are being actively investigated for their potential in treating cancer, inflammatory diseases, and other conditions.
Mechanism of Action
Target of Action
The primary target of 3-Bromo-2,6-difluorophenylboronic acid pinacol ester is the formation of carbon-carbon bonds in organic synthesis . This compound is a boronic ester, which is a key reagent in the Suzuki-Miyaura cross-coupling reaction .
Mode of Action
The compound interacts with its targets through a process called transmetalation, which is a key step in the Suzuki-Miyaura coupling reaction . In this process, the boronic ester transfers an organoboron group to a metal catalyst, typically palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is the main biochemical pathway affected by this compound . This reaction is a type of palladium-catalyzed cross-coupling, which is widely used to form carbon-carbon bonds in organic synthesis .
Pharmacokinetics
They are only marginally stable in water and their hydrolysis rate is considerably accelerated at physiological ph .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, which is a fundamental process in the synthesis of complex organic molecules . The Suzuki-Miyaura coupling reaction, facilitated by this compound, is particularly valued for its mild conditions and functional group tolerance .
Action Environment
The action of 3-Bromo-2,6-difluorophenylboronic acid pinacol ester is influenced by environmental factors such as pH and temperature . For instance, the rate of hydrolysis of boronic esters is considerably accelerated at physiological pH . Additionally, the compound is typically stored at temperatures between 2-8°C to maintain its stability .
properties
IUPAC Name |
2-(3-bromo-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BBrF2O2/c1-11(2)12(3,4)18-13(17-11)9-8(15)6-5-7(14)10(9)16/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMXHIGXXVWUHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BBrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318028.png)








![4-(5-Phenyl-[1,2,4]oxadiazol-3-yl)-benzoic acid](/img/structure/B6318096.png)


![(4S,4'S)-2,2'-Cyclobutylidenebis[4,5-dihydro-4-t-butyloxazole], 95%](/img/structure/B6318115.png)
![4-(5-Cyano-[1,2,4]oxadiazol-3-yl)-benzoic acid tert-butyl ester](/img/structure/B6318128.png)